REACTION_CXSMILES
|
[Cl:1]CCCC(C1C=CC(F)=CC=1)=O.[CH3:14][C:15]1([O:21][CH3:22])[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1.[I-].[K+]>C1(C)C=CC=CC=1>[ClH:1].[CH3:14][C:15]1([O:21][CH3:22])[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1(CCNCC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1(CCNCC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |